molecular formula C19H26N4O B2737956 N-(1-cyano-1,2-dimethylpropyl)-2-{[(4-cyanophenyl)methyl](propan-2-yl)amino}acetamide CAS No. 1252281-39-2

N-(1-cyano-1,2-dimethylpropyl)-2-{[(4-cyanophenyl)methyl](propan-2-yl)amino}acetamide

Cat. No.: B2737956
CAS No.: 1252281-39-2
M. Wt: 326.444
InChI Key: QHMKWTAYJHHHAI-UHFFFAOYSA-N
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Description

The compound N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide (CAS: 1007800-45-4) is a structurally complex acetamide derivative with a molecular formula of C21H30N4O2 and a molecular weight of 370.5 g/mol . Its structure features:

  • A 1-cyano-1,2-dimethylpropyl group at the acetamide nitrogen.
  • A 4-cyanophenylmethyl substituent linked to a propan-2-yl amine group.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(4-cyanophenyl)methyl-propan-2-ylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-14(2)19(5,13-21)22-18(24)12-23(15(3)4)11-17-8-6-16(10-20)7-9-17/h6-9,14-15H,11-12H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMKWTAYJHHHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(CC1=CC=C(C=C1)C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide, identified by its CAS number 1252281-39-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide is C19H26N4OC_{19}H_{26}N_{4}O, with a molecular weight of 326.4 g/mol. Its structure features a cyano group and an acetamide moiety, which are key to its biological interactions.

PropertyValue
CAS Number1252281-39-2
Molecular FormulaC₁₉H₂₆N₄O
Molecular Weight326.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in the body. Such interactions can lead to altered cellular responses and have implications in conditions like cancer and metabolic disorders .
  • Antimicrobial Activity : Some derivatives of compounds with similar structures have shown promising antimicrobial properties, suggesting that N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide could exhibit similar activities against bacterial or fungal strains.

Case Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Antiplasmodial Activity : In a study assessing antimalarial properties, compounds structurally related to N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values ranging from 51 to 2638 nM. This suggests potential as a therapeutic agent for malaria .
  • Cytotoxicity Tests : Cytotoxic effects were evaluated using HepG2 hepatic cells, revealing that certain derivatives displayed selective toxicity profiles, indicating their potential use in targeted cancer therapies .

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide, it is beneficial to compare it with structurally related compounds:

Compound NameIC50 (nM) against P. falciparumCytotoxicity (HepG2 Cells)
N-(1-cyano-1,2-dimethylpropyl)-...51 - 2638Selective
Another Related Compound23 - 44Moderate

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the compound and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Notable Properties
N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide C21H30N4O2 370.5 1007800-45-4 Dual cyano groups, propan-2-yl amino High potential for polarity due to cyano groups
2-{(2-Chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)acetamide C22H19ClN4O2S 438.94 850373-17-0 Chloro, fluoro, methyl groups Increased lipophilicity and steric hindrance from halogens
(R)-N-{2-[(3-Methoxyphenyl)-(methyl)amino]propyl}acetamide C13H20N2O2 236.3 Methoxyphenyl, methyl amino High synthetic yield (90–98%), confirmed by NMR
2-Cyano-N-[(methylamino)carbonyl]acetamide C5H7N3O2 141.13 6972-77-6 Cyano, methylamino carbonyl Limited toxicological data; simpler structure
N-[4-(2-Propyn-1-yloxy)phenyl]acetamide C11H11NO2 189.21 Propynyloxy, acetamide Crystal structure shows N–H⋯O hydrogen bonding

Functional Group Impact on Bioactivity

  • Cyano Groups: The dual cyano groups in the main compound may enhance binding to electron-deficient targets (e.g., kinases or receptors) compared to methoxy or halogenated analogs .
  • Halogenated Derivatives : Chloro and fluoro substituents improve metabolic stability and membrane permeability but may reduce solubility .
  • Methoxy Groups : Methoxy-containing analogs (e.g., C13H20N2O2) exhibit strong melatonin receptor affinity, suggesting that substituent electronics critically influence target engagement .

Crystallographic and Conformational Insights

  • The crystal structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide reveals a dihedral angle of 18.31° between the acetamide and aromatic ring, with N–H⋯O hydrogen bonding stabilizing the lattice . This suggests that the main compound’s conformation may similarly influence its solid-state properties.

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